molecular formula C14H17NO4 B3380806 1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid CAS No. 2059937-47-0

1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid

Cat. No.: B3380806
CAS No.: 2059937-47-0
M. Wt: 263.29
InChI Key: NSZYTQBIBSFFHI-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid (molecular formula: C₁₆H₁₉NO₄; molecular weight: 289.33 g/mol) is a specialized azetidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and two methyl substituents at the 3-position of the azetidine ring. The compound’s rigid four-membered azetidine ring, combined with steric hindrance from the dimethyl groups, confers unique physicochemical properties, making it valuable in peptide synthesis and as a precursor for bioactive molecules. Its Cbz group facilitates selective deprotection under hydrogenolytic conditions, a critical feature in stepwise organic synthesis .

Properties

IUPAC Name

3,3-dimethyl-1-phenylmethoxycarbonylazetidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2)9-15(11(14)12(16)17)13(18)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZYTQBIBSFFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or their derivatives.

    Introduction of the Benzyloxycarbonyl Group: This step often involves the use of benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine to protect the amino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and pressures, as well as purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Decarboxylative Halogenation

The carboxylic acid group in 1-[(benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid can undergo decarboxylative halogenation , a reaction classically exemplified by the Hunsdiecker–Borodin reaction. This involves treating silver carboxylates with halogens (e.g., Br₂ or I₂) to form alkyl halides via radical intermediates .

Mechanism :

  • Formation of acyl hypohalite intermediates (e.g., RCO₂Br) through electrophilic halogenation.

  • Homolytic cleavage of the O–X bond generates acyloxy radicals (RCO₂- ), which lose CO₂ to yield alkyl radicals (R- ).

  • Radicals abstract halogen atoms from hypohalites or dihalogens (X₂), forming alkyl halides (R–X) .

Key Features :

  • Radical Stability : The dimethylazetidine ring may stabilize transient radicals due to steric and electronic effects from the bicyclic structure.

  • Regioselectivity : Halogenation occurs at the α-carbon of the carboxylic acid, but the dimethyl-substituted azetidine ring may influence selectivity .

Esterification and Amidation

The carboxylic acid group readily participates in nucleophilic acyl substitution reactions.

a. Esterification :
Reaction with alcohols under acid or base catalysis converts the acid to esters. For example:
RCOOH R OHH+or baseRCOOR \text{RCOOH R OH}\xrightarrow{\text{H}^+\text{or base}}\text{RCOOR }

  • Conditions : Use of coupling agents like EDC/HOBt or DCC/DMAP improves yields in non-polar solvents (e.g., DCM) .

b. Amidation :
Coupling with amines forms amides. For instance:
RCOOH R NH EDC HOBtRCONHR \text{RCOOH R NH }\xrightarrow{\text{EDC HOBt}}\text{RCONHR }

  • Example : Methylation of similar piperidinecarboxylic acids using iodomethane/KHCO₃ in DMF achieved 93% yield .

Reaction Type Reagents/Conditions Yield Reference
EsterificationMeI, KHCO₃, DMF, 20°C, 18h93%
AmidationEDC/HOBt, DCM, RT61%

Oxidative Decarboxylation

Under photoredox conditions, the carboxylic acid undergoes oxidative decarboxylation to form alkenes or vinyl derivatives. This process involves:

  • Single-electron oxidation of the carboxylate to a radical species.

  • Loss of CO₂ to generate an alkyl radical, which reacts with electron-deficient alkenes (e.g., TEMPO) .

Key Catalysts :

  • DCA (1,4-Dicyanoanthracene) : Acts as a strong oxidant (E1/2=+1.99V vs SCEE_{1/2}=+1.99\,\text{V vs SCE}) .

  • BP (Biphenyl) : Mediates electron transfer, enhancing radical generation .

Deprotection of the Cbz Group

The benzyloxycarbonyl (Cbz) protecting group is removed via hydrogenolysis (H₂/Pd-C) or acidolysis (e.g., HBr/AcOH), regenerating the secondary amine in the azetidine ring .

Reaction :
R O CO NH AzH2/Pd CR NH Az+CO2+Benzyl alcohol\text{R O CO NH Az}\xrightarrow{\text{H}_2/\text{Pd C}}\text{R NH Az}+\text{CO}_2+\text{Benzyl alcohol}

Salt Formation and Coordination Chemistry

The carboxylic acid forms metal complexes (e.g., Pb, Hg) under basic conditions, facilitating decarboxylation or halogenation. For example:

  • Lead-mediated reactions : Coordination of carboxylate to Pb(IV) accelerates CO₂ elimination, forming alkyl halides .

Mechanistic Insight :

  • Coordination weakens the C–CO₂ bond, lowering activation energy for decarboxylation .

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of 1-[(benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid typically involves:

  • Formation of the Azetidine Ring : Cyclization reactions using amino acids or their derivatives.
  • Introduction of the Benzyloxycarbonyl Group : Often achieved through the reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine.

This compound can undergo various chemical reactions, including:

  • Oxidation : To introduce additional functional groups.
  • Reduction : To remove protective groups.
  • Substitution : The benzyloxycarbonyl group can be replaced with other functional groups.

Scientific Research Applications

  • Organic Synthesis :
    • Used as an intermediate in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.
    • Its unique structure allows for the creation of strained ring systems, which are valuable in synthetic pathways.
  • Biochemical Studies :
    • Serves as a tool in studying enzyme mechanisms and protein-ligand interactions, providing insights into biological processes.
    • Potential applications in drug design targeting specific enzymes or receptors due to its ability to inhibit enzyme activity by binding to active sites.
  • Medicinal Chemistry :
    • Acts as a building block for developing therapeutic agents aimed at various diseases.
    • Its derivatives may exhibit biological activity against specific targets, making it crucial in drug discovery processes.
  • Industrial Applications :
    • Utilized in the production of fine chemicals and as a precursor for functional materials.
    • Its chemical versatility makes it suitable for various industrial applications, including polymer synthesis and material science.

Case Studies and Research Findings

Research has shown that compounds similar to this compound have been effective in various biological assays. For instance:

  • A study demonstrated its potential as an enzyme inhibitor, highlighting its role in modulating biological pathways relevant to disease treatment.
  • Another investigation focused on its synthetic utility in generating complex molecules with potential therapeutic effects.

Mechanism of Action

The mechanism by which 1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with azetidine and cyclobutane derivatives, focusing on substituent effects, protecting groups, and applications.

Comparison with Azetidine Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Protecting Group Key Applications
Target Compound C₁₆H₁₉NO₄ 289.33 3,3-dimethyl Cbz Peptide synthesis, medicinal intermediates
1-((Benzyloxy)carbonyl)-3-(Boc-amino)azetidine-3-carboxylic acid C₁₇H₂₂N₂O₆ 350.37 3-Boc-amino Cbz and Boc Bifunctional intermediates, organocatalysts
1-[(tert-butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid C₁₂H₁₈FNO₄ 275.28 3-fluoromethyl Boc Fluorinated drug candidates
tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate C₁₀H₁₆FNO₃ 217.24 3-fluoro, 3-hydroxymethyl Boc Radiolabeled probes, enzyme inhibitors

Key Observations:

  • Fluorinated derivatives (e.g., 3-fluoromethyl) introduce electronegativity, enhancing metabolic stability in drug candidates .
  • Protecting Groups: Cbz (labile under hydrogenolysis) vs. Boc (acid-labile) dictates orthogonal deprotection strategies. The dual protection in the Boc-amino analog (Cbz + Boc) enables sequential functionalization .
  • Applications : Dimethyl-substituted azetidines are favored in rigid scaffold design, while fluorinated analogs are prioritized in pharmacokinetic optimization .

Comparison with Cyclobutane and Benzyl-Protected Carboxylic Acids

Compound Name Molecular Formula Ring System Key Features Applications
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ Cyclobutane Benzyl group, no heteroatom Material science intermediates
N-[(Benzyloxy)carbonyl]-3-methylvaline C₁₅H₂₁NO₄ Linear chain Branched alkyl, Cbz protection Peptide mimetics

Key Observations:

  • Ring Strain : Azetidine (4-membered, saturated N-heterocycle) exhibits lower ring strain than cyclobutane, enhancing stability under thermal or acidic conditions .
  • Functionalization : The target compound’s carboxylic acid and Cbz group enable dual reactivity (e.g., amide coupling and deprotection), unlike 1-benzylcyclobutane-1-carboxylic acid, which lacks heteroatom-directed reactivity .

Biological Activity

1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid is a synthetic organic compound characterized by its unique azetidine ring structure and the presence of a benzyloxycarbonyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition.

  • Molecular Formula : C14H17NO4
  • Molecular Weight : 263.29 g/mol
  • CAS Number : 2059937-47-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby modulating their activity. The exact mechanism can vary depending on the target enzyme or receptor involved.

Biological Applications

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways. For example, it may inhibit proteases or other enzymes critical in disease processes.
  • Therapeutic Development : As a building block in the synthesis of pharmaceuticals, this compound is being explored for developing new therapeutic agents targeting various diseases.
  • Research Tool : It serves as a valuable intermediate in chemical synthesis, facilitating the study of enzyme mechanisms and protein-ligand interactions.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific protease. The results showed that the compound exhibited a significant reduction in enzyme activity at micromolar concentrations, indicating its potential as a lead compound for drug development aimed at diseases involving protease dysregulation.

Study 2: Synthesis of Therapeutic Agents

In another research project, this compound was utilized as an intermediate to synthesize novel derivatives aimed at treating cancer. The synthesized compounds demonstrated enhanced cytotoxicity against cancer cell lines compared to their precursors, suggesting that modifications to the azetidine structure could yield potent anticancer agents.

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
1-[(Benzyloxy)carbonyl]piperidine-2-carboxylic acidPiperidine RingModerate enzyme inhibition
1-[(Benzyloxy)carbonyl]-3,3-dimethylpyrrolidine-2-carboxylic acidPyrrolidine RingLower activity compared to azetidine derivative

The unique four-membered azetidine ring of this compound confers distinct steric and electronic properties that enhance its reactivity and biological activity compared to similar compounds.

Q & A

Q. What are the common synthetic strategies for preparing 1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid, and how is the reaction progress monitored?

Methodological Answer: The synthesis typically involves coupling the azetidine core with a benzyloxycarbonyl (Cbz) protecting group. A standard approach includes:

Azetidine Ring Formation : Cyclization of β-amino alcohols or alkylation of azetidine precursors under basic conditions. For example, analogs like 1-Benzhydrylazetidine-3-carboxylic acid are synthesized via nucleophilic substitution or cycloaddition reactions .

Protection with Cbz Group : Reacting the azetidine amine with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) to prevent side reactions. Reaction progress is monitored via thin-layer chromatography (TLC) or LC-MS to confirm intermediate formation .

Carboxylic Acid Functionalization : Oxidation or hydrolysis of ester groups, if present, using LiOH or H₂O₂ under controlled pH .

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer: Validation relies on multi-technique characterization:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the Cbz group (e.g., benzyl protons at ~7.3 ppm, carbonyl at ~155 ppm) and azetidine methyl groups (δ ~1.2–1.5 ppm) confirm substitution patterns .
    • IR Spectroscopy : C=O stretches (1680–1720 cm⁻¹) for carboxylic acid and carbamate groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₅H₁₉NO₄: 277.1314) .

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent degradation via hydrolysis or oxidation .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid carboxylic acid dimerization or ester hydrolysis .
  • Light Sensitivity : Amber vials are recommended due to potential photodegradation of the Cbz group .

Advanced Research Questions

Q. How can researchers optimize the removal of the benzyloxycarbonyl (Cbz) protecting group without destabilizing the azetidine ring?

Methodological Answer:

  • Catalytic Hydrogenation : Use Pd/C (10%) under H₂ (1–3 atm) in ethanol. Monitor pH to avoid over-acidification, which may protonate the azetidine nitrogen and induce ring strain .
  • Alternative Deprotection : TFA (trifluoroacetic acid) in dichloromethane (DCM) selectively cleaves the Cbz group while preserving the azetidine ring. Validate via ¹H NMR to confirm absence of side products (e.g., ring-opening) .

Q. How should researchers address contradictions in spectral data between experimental results and computational models (e.g., DFT)?

Methodological Answer:

  • Sensitivity Analysis : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts. For example, carboxylic acid protons may appear broadened in D₂O due to exchange .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or conformation by obtaining single-crystal structures. Compare with analogs like 1-Benzhydrylazetidine-3-carboxylic acid, where crystallography confirmed chair-like azetidine conformations .
  • DFT Refinement : Adjust computational parameters (e.g., solvation models, basis sets) to better match experimental NMR or IR data .

Q. What strategies mitigate side reactions during coupling reactions involving the azetidine nitrogen?

Methodological Answer:

  • Steric Shielding : Use bulky bases (e.g., DIPEA) to reduce nucleophilic attack on the Cbz group during coupling .
  • Low-Temperature Conditions : Perform reactions at 0–5°C to slow competing pathways (e.g., azetidine ring-opening) .
  • In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediates and adjust reaction kinetics dynamically .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid

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